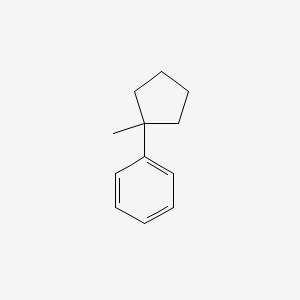

(1-Methylcyclopentyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

20049-04-1 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

(1-methylcyclopentyl)benzene |

InChI |

InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

LJVPGRVAQLFCHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylcyclopentyl Benzene and Its Core Structure

Alkylation Reactions for Carbon-Carbon Bond Formation

The attachment of the 1-methylcyclopentyl group to a benzene (B151609) ring is chiefly accomplished through alkylation reactions. These methods involve the generation of an electrophilic cyclopentyl species that subsequently attacks the electron-rich aromatic ring.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a principal route for the alkylation of aromatic compounds. pressbooks.pub This electrophilic aromatic substitution is versatile, but its application for synthesizing sterically hindered structures like (1-methylcyclopentyl)benzene presents specific challenges and requires careful selection of precursors and catalysts. mt.comorganic-chemistry.org

The core of the Friedel-Crafts alkylation mechanism involves the in-situ generation of a carbocation electrophile, which then attacks the benzene ring. pressbooks.pubmt.com For the synthesis of (1-methylcyclopentyl)benzene, the requisite tertiary carbocation, the 1-methylcyclopentyl cation, is typically generated from suitable precursors such as 1-methylcyclopentanol (B105226) or a corresponding 1-halo-1-methylcyclopentane (e.g., 1-chloro-1-methylcyclopentane). rsc.orgsemanticscholar.org

The reaction proceeds in distinct steps:

Formation of the electrophile: The precursor reacts with a Lewis acid catalyst. For an alcohol like 1-methylcyclopentanol, the Lewis acid coordinates to the hydroxyl group, facilitating its departure as a leaving group to form the stable tertiary carbocation. semanticscholar.org For an alkyl halide, the catalyst assists in the heterolytic cleavage of the carbon-halogen bond. mt.com

Electrophilic attack: The electron-rich π-system of the benzene ring attacks the 1-methylcyclopentyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. mt.com

Deprotonation: A weak base, often the Lewis acid-halide complex, removes a proton from the site of substitution on the ring, restoring aromaticity and yielding the final product, (1-methylcyclopentyl)benzene. mt.com

A significant advantage of using a precursor that forms a tertiary carbocation is the unlikelihood of carbocation rearrangement, a common side reaction that plagues Friedel-Crafts alkylations involving primary or secondary carbocations. mt.com

The choice of catalyst is critical to the success of the Friedel-Crafts alkylation. Strong Lewis acids are required to generate the carbocation from the precursor. mt.com Common catalysts for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and titanium tetrachloride (TiCl₄). mt.comsemanticscholar.org

Research into the alkylation of electron-rich arenes with unactivated tertiary alcohols has explored synergistic catalytic systems. One such system employs a combination of an iron(III) halide (FeCl₃ or FeBr₃) as the Lewis acid and a strong Brønsted acid like aqueous hydrogen chloride (HCl) or hydrogen bromide (HBr). rsc.orgescholarship.org In this dual-catalysis approach, the Lewis acid is thought to enhance the acidity of the Brønsted acid, which in turn facilitates the dehydration of the tertiary alcohol to form the carbocation. rsc.orgescholarship.org

However, studies using this system with 1-methylcyclopentanol as the alkylating agent for phenol (B47542) have shown that it can be a poor substrate under certain conditions. A major competing pathway is the facile dehydration of the alcohol to form methylcyclopentene, which may not efficiently participate in the subsequent alkylation, leading to low product yields. rsc.org

| Catalyst System | Arene Substrate | Alkylating Agent | Key Findings/Yield | Reference |

|---|---|---|---|---|

| FeCl₃ / aq. HCl | Phenol | 1-Methylcyclopentanol | Poor alkylating agent; 23% yield of the corresponding phenol product. Major side product is cyclopentene (B43876) via dehydration. | rsc.org |

| FeBr₃ / aq. HBr | 2-Methylanisole | tert-Butanol | Optimal condition for tert-butylation, affording 68% NMR yield of the product. Demonstrates the efficacy of the dual-catalyst system. | rsc.org |

| TiCl₄ | Benzene | 1-Methylcyclopentanol | General method for Friedel-Crafts reaction with alcohols; TiCl₄ acts as the Lewis acid to generate the carbocation. | semanticscholar.org |

Classical Friedel-Crafts Alkylation with Carbocation Precursors

Hydroalkylation Pathways

Hydroalkylation represents a more modern and atom-economical alternative to the classical Friedel-Crafts reaction. This process combines the hydrogenation of an alkene and the alkylation of an aromatic ring in a single step, typically using a bifunctional catalyst. google.com For the synthesis of (1-methylcyclopentyl)benzene, this pathway would involve the reaction of benzene with 1-methylcyclopentene (B36725) in the presence of hydrogen. This method avoids the use of stoichiometric Lewis acids and halogenated precursors. A key challenge is managing side reactions, such as the complete hydrogenation of the alkene to an alkane (methylcyclopentane) or the over-hydrogenation of the benzene ring to cyclohexane (B81311). patsnap.com

The success of hydroalkylation hinges on a dual-functional (or bifunctional) catalyst that possesses both hydrogenation and acidic functionalities. google.com The mechanism involves:

The metal component of the catalyst activating hydrogen and performing a partial hydrogenation of the alkene (1-methylcyclopentene) to a reactive intermediate.

This intermediate then alkylates the benzene molecule at the acidic sites of the catalyst support. nih.govacs.org

Catalyst design is crucial for optimizing the yield of the desired mono-alkylated product. Research on the analogous hydroalkylation of benzene to cyclohexylbenzene (B7769038) has provided significant insights. Advanced catalysts often consist of a hydrogenation metal (e.g., Palladium, Ruthenium, Nickel) supported on an acidic material. nih.govresearchgate.net For instance, a Pd-WOₓ/MMT catalyst, where palladium nanoparticles are supported on tungsten oxide-modified montmorillonite, has been shown to be highly effective. nih.govacs.org In this system, the interfacial Pd-(WOₓ)-H sites act as dual-active centers: the palladium site facilitates the partial hydrogenation of benzene to cyclohexene (B86901), while the Brønsted acid sites created at the interface catalyze the alkylation of another benzene molecule with the cyclohexene intermediate. nih.govacs.org A similar principle applies to the synthesis of (1-methylcyclopentyl)benzene from 1-methylcyclopentene.

Zeolites are crystalline aluminosilicates that are widely used as the acidic component in dual-functional hydroalkylation catalysts due to their strong Brønsted acid sites, high surface area, thermal stability, and shape-selective properties. bohrium.comiitm.ac.in Zeolites like MCM-22, Beta (Hβ), and ZSM-5 are commonly employed. google.comresearchgate.net

In this process, the metal nanoparticles provide the hydrogenation function, while the acidic framework of the zeolite catalyzes the alkylation step. The confinement of the reaction within the zeolite's porous structure can enhance selectivity and prevent the formation of undesired by-products. sciopen.com For the synthesis of the related compound (3-methylcyclopentyl)benzene (B14744671), a catalyst system comprising Palladium or Ruthenium loaded onto an MCM-22 family zeolite has been reported to be effective. The reaction, conducted with benzene and 3-methylcyclopentene (B105217) under hydrogen pressure, highlights the viability of this approach for producing methylcyclopentyl-substituted benzenes.

| Catalyst System | Reactants | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd or Ru on MCM-22 family zeolite | Benzene + 3-Methylcyclopentene + H₂ | (3-Methylcyclopentyl)benzene | 150–200°C, 1–3 MPa H₂ | 85–92% (optimized) | |

| Pd-WOₓ/MMT | Benzene + H₂ | Cyclohexylbenzene | Relatively low H₂ pressure | Up to 45.1% | nih.govacs.org |

| Ru/Hβ | Benzene + H₂ | Cyclohexylbenzene | Not specified | Kinetic models developed based on the Eley-Rideal mechanism. | researchgate.net |

| Ru-Zn | HBeta | Benzene + H₂ | Cyclohexylbenzene | 200°C, 4.0 MPa (batch) | ~44% | researchgate.net |

Dual-Functional Catalysis in Hydroalkylation

Organometallic Coupling Strategies

Organometallic reagents, particularly Grignard reagents, provide a powerful tool for the formation of carbon-carbon bonds, enabling the construction of the (1-methylcyclopentyl)benzene framework.

Grignard Reagent-Based Syntheses

A primary method for synthesizing (1-methylcyclopentyl)benzene involves the reaction of a Grignard reagent with a suitable electrophile. The Grignard reagent, (1-methylcyclopentyl)magnesium halide, is typically prepared by reacting 1-halo-1-methylcyclopentane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgstackexchange.com The success of this reaction is highly dependent on maintaining anhydrous conditions, as Grignard reagents are strong bases and will react with water. libretexts.org

Once formed, the (1-methylcyclopentyl)magnesium halide can be coupled with a benzene derivative. For instance, reaction with bromobenzene (B47551) in the presence of a suitable catalyst, such as those used in Kumada or Negishi coupling reactions, can yield (1-methylcyclopentyl)benzene. organic-chemistry.org Another approach involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a 1-halo-1-methylcyclopentane. wisc.edu

The synthesis of tertiary alkylbenzenes, like (1-methylcyclopentyl)benzene, can also be achieved through a Grignard-Wurtz type reaction. acs.org This involves the coupling of an alkyl halide with an aryl Grignard reagent.

It's important to note that the preparation of Grignard reagents from tertiary halides can sometimes be challenging due to competing elimination reactions. stackexchange.com However, the carboxylation of a tertiary Grignard reagent, by reacting it with carbon dioxide followed by an acidic workup, is an effective method for producing the corresponding carboxylic acid, demonstrating the viability of forming these sterically hindered reagents. libretexts.org

Ritter Reaction Methodologies for Cyclopentylbenzene (B1606350) Derivatives

The Ritter reaction offers a versatile method for the synthesis of N-substituted amides, which can be precursors to or derivatives of cyclopentylbenzene structures. organic-chemistry.orgchemistry-reaction.comambeed.com This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis. organic-chemistry.org

The carbocation can be generated from various precursors, including alkenes or alcohols, in the presence of a strong acid. chemistry-reaction.comjkchemical.com For instance, 1-methylcyclopentene or 1-methylcyclopentanol can serve as the precursor to the 1-methylcyclopentyl carbocation. This carbocation then reacts with a nitrile (R-C≡N) to form a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields an N-(1-methylcyclopentyl)amide. organic-chemistry.orgchemistry-reaction.com

The choice of nitrile allows for the introduction of various functional groups. For example, using acetonitrile (B52724) would lead to the formation of N-(1-methylcyclopentyl)acetamide. The reaction is typically carried out in a strong acid medium, and various protic and Lewis acids can be employed as catalysts. chemistry-reaction.com

Isomerization-Driven Synthesis Approaches

Isomerization plays a crucial role in both the targeted synthesis of (1-methylcyclopentyl)benzene and in understanding its formation as a component in industrial processes.

Catalytic Isomerization of Methylcyclopentylbenzene Isomers

The different isomers of methylcyclopentylbenzene can be interconverted through catalytic isomerization. This process is often driven by the thermodynamic stability of the isomers. chemcess.compolimi.it The use of acid catalysts, such as zeolites or aluminum chloride, can facilitate the migration of the methyl group on the cyclopentyl ring or the rearrangement of the cyclopentyl ring itself. chemcess.comresearchgate.net These isomerization reactions aim to reach a thermodynamic equilibrium between the different isomers. googleapis.com

For instance, starting with a mixture of methylcyclopentylbenzene isomers, catalytic treatment can enrich the mixture in the most stable isomer under the given reaction conditions. The specific distribution of isomers at equilibrium is dependent on factors like temperature and the nature of the catalyst used. researchgate.net

Byproduct Formation and Isomer Control in Industrial Alkylation Processes

In industrial settings, (1-methylcyclopentyl)benzene can be a component of the product stream from the alkylation of benzene with cyclic olefins like methylcyclopentene. digimat.ingoogle.comwikipedia.org These alkylation reactions are typically catalyzed by strong acids, such as solid acid catalysts or Lewis acids like aluminum chloride. researchgate.netdigimat.ingoogle.com

During the alkylation process, various isomers of methylcyclopentylbenzene can be formed. researchgate.net The initial point of attachment of the benzene ring to the cyclopentyl moiety can vary, and subsequent isomerization reactions can further alter the product distribution. chemcess.com Controlling the formation of specific isomers is a key challenge in these industrial processes. acs.org Factors such as reaction temperature, catalyst type, and the ratio of reactants can influence the isomeric composition of the final product. chemcess.comdigimat.in For example, lower temperatures may favor kinetically controlled products, while higher temperatures can lead to a product mixture that reflects thermodynamic stability through isomerization. chemcess.com The presence of byproducts from side reactions, such as dialkylation or polymerization, is also a consideration in these large-scale operations. google.com

Synthetic Routes to Functionalized (1-Methylcyclopentyl)benzene Derivatives

The (1-methylcyclopentyl)benzene core can be functionalized to introduce a variety of chemical groups, leading to a diverse range of derivatives. These functionalized compounds are of interest for various applications, including as intermediates in the synthesis of more complex molecules.

One common approach to functionalization is through electrophilic aromatic substitution on the benzene ring of (1-methylcyclopentyl)benzene. libretexts.org Depending on the reaction conditions and the directing effects of the alkyl substituent, various functional groups such as nitro, halo, or acyl groups can be introduced at the ortho, para, or meta positions.

Alternatively, functional groups can be incorporated into the starting materials before the construction of the (1-methylcyclopentyl)benzene skeleton. For example, a functionalized benzene derivative could be used in a Grignard-based coupling reaction.

Specific examples of functionalized (1-methylcyclopentyl)benzene derivatives that have been synthesized or are commercially available include:

N1-(1-methylcyclopentyl)benzene-1,2-diamine sigmaaldrich.com

3-amino-4-{[(1-methylcyclopentyl)methyl]amino}benzene-1-sulfonamide molport.com

[(1R,2R)-2-benzyl-1-methylcyclopentyl]benzene nih.gov

1-((1-methylcyclopentyl)vinyl)benzene core.ac.uk

The synthesis of these derivatives often involves multi-step reaction sequences tailored to the specific functional groups being introduced.

Cycloalkylation of Phenols with 1-Methylcyclopentene

The cycloalkylation of phenols with 1-methylcyclopentene is a key method for synthesizing (1-methylcyclopentyl)phenols. This reaction involves the acid-catalyzed addition of phenol to the double bond of 1-methylcyclopentene, resulting primarily in para- and ortho-substituted products. The efficiency and selectivity of this process are highly dependent on the choice of catalyst and reaction conditions.

Research Findings:

Studies have investigated various catalysts to optimize the synthesis of (1-methylcyclopentyl)phenols. Two notable catalysts are aluminum phenolate (B1203915) and the cation exchange resin KU-23. scientific.netresearchgate.net

Aluminum Phenolate Catalyst: When the cycloalkylation is performed in an autoclave under a nitrogen atmosphere using an aluminum phenolate catalyst, effective conditions were found to be a temperature of 260°C, a reaction time of 5 hours, a phenol to 1-methylcyclopentene molar ratio of 1:2, and a catalyst amount of 20% by weight of the phenol. scientific.netresearchgate.net These conditions yielded the target product at 44.3% with a selectivity of 87.6%. scientific.netresearchgate.net

KU-23 Catalyst: The use of the KU-23 catalyst allows for significantly milder reaction conditions. Optimal results were achieved at a temperature of 110°C, a reaction time of 5 hours, a 1:1 molar ratio of phenol to 1-methylcyclopentene, and a catalyst amount of 10% by weight of the phenol. scientific.netresearchgate.net This process resulted in a higher yield of 71.2% for the target (1-methylcyclopentyl)phenols and a selectivity of 92.8%. scientific.netresearchgate.net

Other research has also explored the use of phosphate-containing zeolite Y as a catalyst for this reaction, aiming to maximize the yield of para-substituted cycloalkylphenols. akj.az The chemical structures of the synthesized para- and ortho,ortho-(1-methylcyclopentyl)phenols have been confirmed using IR, ¹H, and ¹³C NMR spectroscopy. researchgate.net

Interactive Data Table: Cycloalkylation of Phenol with 1-Methylcyclopentene

| Catalyst | Temperature (°C) | Reaction Time (hours) | Phenol:1-Methylcyclopentene Molar Ratio | Catalyst Amount (% of Phenol) | Product Yield (%) | Selectivity (%) |

| Aluminum Phenolate | 260 | 5 | 1:2 | 20 | 44.3 scientific.netresearchgate.net | 87.6 scientific.netresearchgate.net |

| KU-23 | 110 | 5 | 1:1 | 10 | 71.2 scientific.netresearchgate.net | 92.8 scientific.netresearchgate.net |

Esterification for Methacrylate (B99206) Derivatives

Methacrylate derivatives containing the 1-methylcyclopentyl group are synthesized through esterification. This reaction typically involves reacting 1-methylcyclopentanol with methacrylic acid or one of its derivatives, such as methacryloyl chloride, in the presence of a catalyst. These monomers are valuable in polymer science, particularly as components of photoresists used in lithography. chemicalbook.com

Research Findings:

The synthesis of 1-methylcyclopentyl methacrylate can be achieved via several routes.

Acid-Catalyzed Esterification: A common method is the direct esterification of methacrylic acid with 1-methylcyclopentanol. This reaction is typically catalyzed by a strong acid like sulfuric acid and conducted at controlled temperatures (60–80°C) to prevent unwanted side reactions such as oligomerization. An inert atmosphere is crucial to avoid premature polymerization.

Reaction with Methacryloyl Chloride: An alternative preparation involves reacting 1-methylcyclopentanol with methacryloyl chloride. chemicalbook.com In one procedure, 1-methylcyclopentanol, triethylamine (B128534), and a catalytic amount of 4-dimethylaminopyridine (B28879) are dissolved in dichloromethane. chemicalbook.com Methacryloyl chloride is then added dropwise at a low temperature (0 to 5°C). chemicalbook.com The reaction is held at this temperature for a couple of hours to ensure completion before being quenched with water. chemicalbook.com

The resulting 1-methylcyclopentyl methacrylate is a monomer whose cyclic structure provides a balance between steric effects and reactivity, influencing the properties of polymers made from it.

Interactive Data Table: Synthesis of 1-Methylcyclopentyl methacrylate

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Key Conditions |

| 1-Methylcyclopentanol | Methacrylic Acid | Sulfuric Acid | Not specified | 60–80 | Inert atmosphere (N₂/Ar) to prevent polymerization. |

| 1-Methylcyclopentanol | Methacryloyl Chloride | Triethylamine, 4-Dimethylaminopyridine | Dichloromethane | 0–5 | Dropwise addition of methacryloyl chloride, followed by a 2-hour hold time. chemicalbook.com |

Chemical Reactivity and Transformation Mechanisms of 1 Methylcyclopentyl Benzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of (1-methylcyclopentyl)benzene is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. chemzipper.commasterorganicchemistry.com The (1-methylcyclopentyl) group is an activating, ortho-, para-directing group. vulcanchem.comlibretexts.org This directing effect stems from the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate formed during the substitution at these positions. libretexts.org However, the bulky nature of the tertiary alkyl substituent introduces significant steric hindrance, which can influence the regioselectivity of these reactions, often favoring the para-substituted product. vulcanchem.com

Halogenation of (1-methylcyclopentyl)benzene involves the substitution of a hydrogen atom on the aromatic ring with a halogen. This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen molecule and generate a more potent electrophile. masterorganicchemistry.com The reaction proceeds through the attack of the electron-rich benzene ring on the polarized halogen-catalyst complex, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the halogenated product. masterorganicchemistry.com

Due to the ortho-, para-directing nature of the (1-methylcyclopentyl) group, halogenation is expected to yield a mixture of ortho- and para-isomers. libretexts.org However, the steric bulk of the substituent significantly hinders attack at the ortho positions, leading to a higher yield of the para-halogenated product.

Table 1: Predicted Products of Halogenation of (1-Methylcyclopentyl)benzene

| Reactant | Reagent | Catalyst | Major Product | Minor Product |

| (1-Methylcyclopentyl)benzene | Cl₂ | FeCl₃ | 1-Chloro-4-(1-methylcyclopentyl)benzene | 1-Chloro-2-(1-methylcyclopentyl)benzene |

| (1-Methylcyclopentyl)benzene | Br₂ | FeBr₃ | 1-Bromo-4-(1-methylcyclopentyl)benzene | 1-Bromo-2-(1-methylcyclopentyl)benzene |

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. This is typically achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The reaction mechanism follows the general pathway of electrophilic aromatic substitution. youtube.com

Similar to halogenation, the (1-methylcyclopentyl) group directs the incoming nitro group to the ortho and para positions. vulcanchem.com The steric hindrance from the bulky substituent again favors the formation of the para-nitro isomer. The reaction temperature is a crucial parameter; higher temperatures can lead to the formation of dinitrated products. libretexts.org

Table 2: Predicted Products of Nitration of (1-Methylcyclopentyl)benzene

| Reactant | Reagents | Major Product | Minor Product |

| (1-Methylcyclopentyl)benzene | Conc. HNO₃, Conc. H₂SO₄ | 1-(1-Methylcyclopentyl)-4-nitrobenzene | 1-(1-Methylcyclopentyl)-2-nitrobenzene |

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring. This is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). libretexts.org The electrophile in this reaction is SO₃. The reaction is reversible, which is a distinguishing feature among electrophilic aromatic substitution reactions.

The directing effect of the (1-methylcyclopentyl) group leads to the formation of ortho- and para-sulfonated products. The steric hindrance will again favor the para-isomer. The reversibility of the reaction can be exploited in certain synthetic strategies, where the sulfonic acid group can be used as a blocking group and later removed.

Table 3: Predicted Products of Sulfonation of (1-Methylcyclopentyl)benzene

| Reactant | Reagent | Major Product | Minor Product |

| (1-Methylcyclopentyl)benzene | Fuming H₂SO₄ (SO₃/H₂SO₄) | 4-(1-Methylcyclopentyl)benzenesulfonic acid | 2-(1-Methylcyclopentyl)benzenesulfonic acid |

Nitration Studies

Oxidation Reactions and Product Formation

The benzylic position of (1-methylcyclopentyl)benzene, while lacking a hydrogen atom directly on the carbon attached to the ring, can still undergo oxidation under certain conditions, potentially leading to ring-opening of the cyclopentyl group or oxidation of the benzene ring itself. More commonly, oxidation targets the benzene ring or other parts of the molecule if stronger oxidizing agents are used. For instance, oxidation with potassium permanganate (B83412) can lead to the formation of (1-methylcyclopentyl)benzoic acid, though there is a risk of over-oxidation. vulcanchem.com

In a different context, the oxidation of related compounds provides insights. For example, the TiO₂ photocatalyzed oxidation of cis-2-methylcyclopentyl phenyl sulfoxide (B87167) leads to products derived from a 1-methylcyclopentyl carbocation, such as 1-methylcyclopentanol (B105226) and 1-methylcyclopentyl acetamide. nih.gov

Reduction Reactions and Hydrogenation Pathways

Catalytic hydrogenation of (1-methylcyclopentyl)benzene can saturate the benzene ring to form (1-methylcyclopentyl)cyclohexane. stfc.ac.uk This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). vulcanchem.com The conditions for hydrogenation, such as temperature and pressure, can be controlled to achieve selective reduction of the aromatic ring without affecting the cyclopentyl group.

In some processes, (1-methylcyclopentyl)benzene has been observed as an intermediate or side product. For example, during the hydrogeolysis of biphenyl (B1667301) over a Ru/NbOPO₄ catalyst, small amounts of (1-methylcyclopentyl)benzene and its hydrogenated counterpart, (1-methylcyclopentyl)cyclohexane, were detected, indicating isomerization reactions can occur during hydrogenation processes. stfc.ac.uk

Reactions Involving the Cyclopentyl Moiety

The cyclopentyl group of (1-methylcyclopentyl)benzene is generally less reactive than the benzene ring towards many reagents. However, under specific conditions, reactions involving this part of the molecule can occur. For instance, studies on the oxidation of methylcyclopentane (B18539) have shown that ring-opening reactions can occur, particularly at high temperatures. univ-orleans.fr While directly analogous studies on (1-methylcyclopentyl)benzene are less common, it is plausible that under harsh conditions, such as pyrolysis, the cyclopentyl ring could undergo rearrangement or fragmentation. For example, the thermolysis of 1-(1-methylcyclopentyl)[3-¹³C]prop-2-ynone, a related compound, has been studied to understand cyclization mechanisms, indicating the potential for complex rearrangements within the cyclopentyl system under thermal stress. researchgate.net

Carbocation Rearrangements and Hydride Shifts

Carbocation rearrangements are fundamental processes in organic chemistry, driven by the migration of a group to an adjacent electron-deficient center to form a more stable carbocation. masterorganicchemistry.comlibretexts.org In reactions involving (1-Methylcyclopentyl)benzene, the formation of carbocation intermediates can lead to rearrangements such as hydride shifts. A hydride shift is the migration of a hydrogen atom with its pair of electrons to a neighboring carbocation. byjus.comlibretexts.org This process is particularly favorable when it results in the formation of a more stable carbocation, for instance, the conversion of a secondary carbocation to a tertiary one. libretexts.orglibretexts.org

In the context of Friedel-Crafts type reactions, which are commonly used to synthesize alkylated arenes, carbocation intermediates are prevalent. The generation of the 1-methylcyclopentyl carbocation can be susceptible to rearrangements. For example, during the alkylation of benzene with precursors that could form a methylcyclopentyl carbocation, there is a possibility of intramolecular hydride shifts. masterorganicchemistry.com If a less stable carbocation is initially formed, a 1,2-hydride shift can occur, where a hydrogen atom from an adjacent carbon moves to the carbocation center, resulting in a more stabilized carbocation. masterorganicchemistry.comlibretexts.org

The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.comlibretexts.org Therefore, if a secondary carbocation is adjacent to a tertiary carbon, a hydride shift is highly likely to occur to yield the more stable tertiary carbocation. masterorganicchemistry.combyjus.com Such rearrangements can also be influenced by ring strain, where an expansion of a smaller ring to a larger, less strained ring can be a driving force. libretexts.orgleah4sci.com For instance, the expansion of a five-membered ring to a six-membered ring can be facilitated by a carbocation rearrangement. libretexts.org While less common than 1,2-shifts, more distant hydride shifts like 1,3, 1,4, and 1,5-hydride shifts have also been observed under certain conditions, often requiring heating to overcome a higher activation barrier. libretexts.org

Functional Group Transformations on (1-Methylcyclopentyl)benzene Derivatives

Acylation Reactions (e.g., Acetophenone Synthesis)

Acylation of aromatic compounds, a key example of electrophilic aromatic substitution, involves the introduction of an acyl group (R-C=O) onto the aromatic ring. chemguide.co.uksavemyexams.com The Friedel-Crafts acylation is a classic method for synthesizing aromatic ketones, such as acetophenone, from benzene and its derivatives. sapub.orgdoubtnut.comaskfilo.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent. doubtnut.comaskfilo.comvulcanchem.com

In the case of (1-Methylcyclopentyl)benzene, acylation reactions can be performed to introduce a ketone functionality. For instance, the acylation of benzene with propionyl chloride in the presence of methylcyclopentane and aluminum chloride yields (methylcyclopentyl)propiophenone as one of the products. google.com Similarly, reacting benzene with pelargonyl bromide and methylcyclopentane results in the formation of (methylcyclopentyl)pelargonylbenzene. google.com

The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction between the acyl halide and the Lewis acid catalyst. doubtnut.com This acylium ion then attacks the electron-rich benzene ring to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final ketone product. doubtnut.com

Studies on the acylation of para-substituted (1-methylcyclopentyl)phenol with acetyl chloride have been conducted using various catalysts. aak.gov.az With a ZnCl₂ catalyst, the reaction proceeds at 120-160°C. aak.gov.az Alternatively, a KU-23 catalyst can be used under similar temperature conditions, resulting in yields of cycloalkylacetophenones between 57.7-79.4%. aak.gov.az

| Aromatic Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Benzene | Propionyl chloride | Methylcyclopentane, AlCl₃, room temp. | (methylcyclopentyl)propiophenone | Not specified google.com |

| Benzene | Pelargonyl bromide | Methylcyclopentane, AlCl₃ | (methylcyclopentyl)pelargonylbenzene | Not specified google.com |

| para-(1-methylcyclopentyl)phenol | Acetyl chloride | KU-23 catalyst, 120-160°C | para-(1-methylcyclopentyl)acetophenone | 57.7-79.4% aak.gov.az |

| para-(1-methylcyclopentyl)phenol | Acetyl chloride | ZnCl₂ catalyst, 120-160°C | para-(1-methylcyclopentyl)acetophenone | Not specified aak.gov.az |

Aminomethylation Reactions

Aminomethylation is a chemical reaction that introduces an aminomethyl group (-CH₂NR₂) onto a substrate. evitachem.com The Mannich reaction is a well-known example of aminomethylation, involving the condensation of a compound with an active hydrogen atom, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgnumberanalytics.comadichemistry.com The product of a Mannich reaction is a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgnumberanalytics.com

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde (B43269). wikipedia.orgadichemistry.com This electrophilic iminium ion is then attacked by a nucleophile, such as an enol or an electron-rich aromatic ring, to form the aminomethylated product. wikipedia.orgadichemistry.com

Derivatives of (1-Methylcyclopentyl)benzene can undergo aminomethylation. For example, para-(1-methylcyclopentyl)phenols have been successfully aminomethylated. researchgate.net In one study, 2-(1-methylcyclopentyl)-4-chlorophenol was reacted with formaldehyde and morpholine (B109124) to synthesize 2-morpholylmethyl-4-chloro-6-(1-methylcyclopentyl)phenol with a yield of 75.7%. ppor.azaak.gov.az Similarly, para-(1-methylcyclopentyl)phenols have been aminomethylated using formaldehyde and aminoethylnonylimidazoline, resulting in Mannich bases with yields ranging from 68.3% to 76.7%. researchgate.net

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 2-(1-methylcyclopentyl)-4-chlorophenol | Formaldehyde, Morpholine | 2-morpholylmethyl-4-chloro-6-(1-methylcyclopentyl)phenol | 75.7% ppor.azaak.gov.az |

| para-(1-methylcyclopentyl)phenol | Formaldehyde, Aminoethylnonylimidazoline | Methylcycloalkylbenzylaminoethylnonylimidazoline | 68.3-76.7% researchgate.net |

Polymerization and Hydrosilylation of Alkylcyclopentyl Methacrylate (B99206) Derivatives

(1-Methylcyclopentyl)methacrylate (MCPMA) is a monomer that can be used in polymerization reactions to create polymers with specific properties. sinocurechem.com The methyl-substituted cyclopentyl group provides steric hindrance which can influence the characteristics of the resulting polymer. MCPMA is utilized as a photoresist monomer in processes like photolithography to form patterned coatings on surfaces. chemicalbook.com It is also employed in the synthesis of polymers for applications in semiconductors and light-emitting diodes (LEDs).

MCPMA can be copolymerized with other monomers to create polymers with tailored properties. For example, it has been copolymerized with monomers such as 1-isopropyl-adamantanyl methacrylate (IPAMA), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA), and others to produce polymers for photoresist applications. google.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Signal Assignment

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For (1-Methylcyclopentyl)benzene, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.15 and 7.35 ppm. The protons of the cyclopentyl ring and the methyl group resonate in the upfield region. The methylene (B1212753) (CH₂) groups of the cyclopentyl ring show complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The methyl (CH₃) group, being a tertiary substituent on the cyclopentyl ring, appears as a singlet.

A representative, though not specific to (1-Methylcyclopentyl)benzene, ¹H NMR analysis for a related compound, 1-methyl-4-((1-methylcyclopentyl)sulfonyl)benzene, showed aromatic protons as doublets at δ 7.52 and 7.28 ppm, and a methyl group as a singlet at δ 2.41 ppm. acs.org While not a direct analysis of the target compound, this illustrates the typical regions where such protons resonate.

Table 1: Representative ¹H NMR Data for Substituted Benzene Derivatives

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | 7.15 - 7.35 | Multiplet |

| Cyclopentyl Protons (CH₂) | Multiplets | Multiplet |

| Methyl Protons (CH₃) | Singlet | Singlet |

Note: The exact chemical shifts and multiplicities for (1-Methylcyclopentyl)benzene can vary based on the solvent and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of (1-Methylcyclopentyl)benzene, each unique carbon atom gives a single peak. libretexts.orglibretexts.org

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. libretexts.org The carbon atoms of the benzene ring will resonate in the aromatic region, generally between δ 115 and 160 ppm. oregonstate.edu The quaternary carbon of the cyclopentyl ring attached to the benzene ring will also appear in this region but will typically have a lower intensity. The aliphatic carbons of the cyclopentyl ring and the methyl group will appear in the upfield region, usually between δ 0 and 40 ppm. oregonstate.edu

For instance, in a related structure, the carbon atoms of a substituted benzene ring were observed at chemical shifts including 149.0, 139.4, and 128.0 ppm, while aliphatic carbons appeared at 35.1, 34.5, and 31.9 ppm. acs.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for (1-Methylcyclopentyl)benzene

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Aromatic Carbons (C-H) | 115 - 130 |

| Aromatic Carbons (Quaternary) | 130 - 160 |

| Cyclopentyl Carbons (CH₂) | 20 - 40 |

| Cyclopentyl Carbon (Quaternary) | 40 - 60 |

| Methyl Carbon (CH₃) | 15 - 30 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In a typical GC-MS analysis of (1-Methylcyclopentyl)benzene, the compound would first be separated from any impurities on a GC column and then introduced into the mass spectrometer. stfc.ac.uk

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion ([M]⁺•), which corresponds to the molecular weight of the compound (160.26 g/mol ). nih.gov This molecular ion can then undergo fragmentation. For alkyl-substituted benzenes, a common fragmentation pattern involves the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a substituted tropylium ion. whitman.edu

In the case of (1-Methylcyclopentyl)benzene, a significant fragment would be expected at a mass-to-charge ratio (m/z) of 105, resulting from the loss of a methyl group from a rearranged intermediate. docbrown.info Another characteristic fragment for substituted benzenes is the phenyl cation at m/z 77. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.org This high precision allows for the unambiguous determination of the elemental composition of a molecule.

For (1-Methylcyclopentyl)benzene, with a molecular formula of C₁₂H₁₆, the calculated exact mass is 160.1252 u. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the assigned molecular formula. For example, a study on a different compound reported a calculated value for C₂₁H₂₈ of 280.2191 and a found value of 280.2185, demonstrating the accuracy of this technique. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The absorption frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of (1-Methylcyclopentyl)benzene would exhibit characteristic absorption bands for the aromatic and aliphatic C-H bonds, as well as C=C bonds of the aromatic ring.

Aromatic C-H Stretching: These absorptions typically appear in the region of 3100-3000 cm⁻¹. lmu.edu

Aliphatic C-H Stretching: The C-H bonds of the cyclopentyl and methyl groups will show strong absorptions in the 3000-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to one or more sharp bands in the 1600-1450 cm⁻¹ region. lmu.edu

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can also provide information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for (1-Methylcyclopentyl)benzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Methodological Considerations and Data Cross-Validation in Spectral Analysis

The unambiguous structural elucidation of (1-Methylcyclopentyl)benzene relies on the synergistic use of multiple advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The accuracy of the final structure confirmation is contingent not only on the quality of the acquired data but also on rigorous methodological considerations and thorough cross-validation of the spectral findings.

Methodological Considerations in Spectral Acquisition

The acquisition of high-quality spectral data is the foundation of structural analysis. For NMR spectroscopy of (1-Methylcyclopentyl)benzene, specific methodological choices are critical. High-field NMR instruments (e.g., 400 MHz or higher) are employed to achieve optimal signal dispersion and resolution, which is particularly important for resolving the multiplets of the aliphatic protons. The choice of solvent is also crucial; deuterated chloroform (CDCl₃) is commonly used as it is a good solvent for the compound and provides a distinct residual solvent peak for referencing the ¹H NMR spectrum (δ ≈ 7.26 ppm) and a signal for calibrating the ¹³C NMR spectrum (δ ≈ 77.0 ppm). acs.org All chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

For Mass Spectrometry, electron ionization (EI) is a common technique used for this type of non-polar aromatic hydrocarbon. A standard electron energy of 70 eV is typically used to induce fragmentation, providing a reproducible fingerprint of the molecule. High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecular ion and its major fragments, providing mass accuracy to within a few parts per million. docbrown.info This precision allows for the confident determination of the molecular formula, C₁₂H₁₆, by matching the experimentally observed mass to the calculated exact mass (160.1252 Da). nih.gov

Data Cross-Validation for Structural Confirmation

Cross-validation is a critical process in structural elucidation, where data from independent analytical techniques are compared to ensure a consistent and correct structural assignment. nih.gov For (1-Methylcyclopentyl)benzene, this involves integrating the findings from ¹H NMR, ¹³C NMR, and mass spectrometry.

NMR Data Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (1-Methylcyclopentyl)benzene, the aromatic region is expected to show signals corresponding to the five protons of the monosubstituted benzene ring. acdlabs.com The aliphatic region will display signals for the methyl group and the four methylene groups of the cyclopentyl ring. acs.org The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the symmetry of the phenyl group and the substitution pattern, specific numbers of aromatic and aliphatic carbon signals are expected, which can be confirmed against the proposed structure. libretexts.org

Mass Spectrometry Analysis: The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 160, corresponding to the molecular formula C₁₂H₁₆. A key fragment would be the phenyl cation ([C₆H₅]⁺) at m/z 77, which is highly indicative of a benzene ring. docbrown.info Another significant fragmentation pathway for alkylbenzenes is benzylic cleavage. For (1-Methylcyclopentyl)benzene, this would involve the loss of a propyl radical (C₃H₇•) to form a stable benzylic carbocation at m/z 119 ([C₉H₁₁]⁺), or the loss of a methyl group to give an ion at m/z 145. The presence of these specific fragments provides strong evidence for the connectivity of the alkyl and aromatic moieties.

Integrated Approach: The structural hypothesis derived from one technique is tested against the data from another. For instance, the molecular formula C₁₂H₁₆ determined by HRMS must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. The integration of the ¹H NMR signals must sum to 16 protons. Similarly, the fragmentation pattern observed in the mass spectrum must be explainable by the cleavage of the structure deduced from NMR. The loss of a methyl group (15 mass units) or larger alkyl fragments from the m/z 160 parent ion corroborates the presence and nature of the aliphatic substituent identified by NMR. This multi-faceted approach, where each piece of spectral data reinforces the others, provides a high degree of confidence in the final structural assignment. unl.edumatextract.pub

Interactive Data Tables

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (1-Methylcyclopentyl)benzene acs.org Solvent: CDCl₃, Reference: TMS

| Spectrum Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹³C NMR (101 MHz) | 151.0 | C (quaternary, aromatic) |

| 128.0 | CH (aromatic) | |

| 126.3 | CH (aromatic) | |

| 125.4 | CH (aromatic) | |

| ¹H NMR (400 MHz) | 7.37 – 7.30 (m, 4H) | H (aromatic) |

| 7.24 – 7.18 (m, 1H) | H (aromatic) | |

| 2.28 (t, J = 7.3 Hz, 4H) | CH₂ (aliphatic) |

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Data for (1-Methylcyclopentyl)benzene

| m/z | Proposed Fragment Ion | Structural Interpretation |

|---|---|---|

| 160 | [C₁₂H₁₆]⁺ | Molecular Ion ([M]⁺) |

| 145 | [C₁₁H₁₃]⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of propyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Computational Chemistry and Theoretical Investigations of 1 Methylcyclopentyl Benzene

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of organic compounds like (1-methylcyclopentyl)benzene. DFT calculations can determine the most stable conformation (lowest energy state) of the molecule by optimizing its geometry.

Detailed research findings from DFT calculations specifically for (1-methylcyclopentyl)benzene are not extensively detailed in publicly available literature. However, the methodologies are well-established, and calculations on analogous molecules, such as (3-methylcyclopentyl)benzene (B14744671), have utilized functionals like B3LYP and M06-2X with basis sets such as 6-31G* or cc-pVDZ to predict spectroscopic data and electron density profiles. For (1-methylcyclopentyl)benzene, a typical DFT study would involve optimizing the molecule's geometry to find the most stable arrangement of atoms. This process yields key structural parameters.

Furthermore, these calculations provide crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

| Property | Parameter | Predicted Value | Significance |

| Structural Properties | C-C bond length (benzene ring) | ~1.39 Å | Indicates aromatic character. |

| C-C bond length (cyclopentyl) | ~1.54 Å | Typical for sp³-sp³ carbon bonds. | |

| C-C bond (ring-substituent) | ~1.52 Å | Bond connecting the two ring systems. | |

| C-H bond lengths | ~1.09 - 1.11 Å | Standard C-H bond distances. | |

| Dihedral Angle (Benzene-Cyclopentyl) | Varies | Describes the orientation of the two rings. | |

| Electronic Properties | Energy of HOMO | - | Relates to the ability to donate electrons. |

| Energy of LUMO | - | Relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. | |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Mechanistic Studies Through Computational Modeling

Computational modeling is essential for deciphering the complex mechanisms of chemical reactions. By simulating reaction pathways, researchers can identify high-energy transition states and low-energy intermediates, providing a detailed map of the reaction coordinate. numberanalytics.com

A chemical reaction proceeds from reactants to products through one or more high-energy transition states. numberanalytics.com Computational modeling allows for the localization of these transition state structures, which are critical for understanding reaction kinetics as their energy determines the activation barrier. For reactions involving (1-methylcyclopentyl)benzene, such as its formation via Friedel-Crafts alkylation or subsequent rearrangements, computational methods can map the potential energy surface.

For instance, studies on the rearrangement of related carbocations, like the 1-methylcyclohexyl cation, have used computational methods to characterize possible intermediates and transition states. researchgate.net These calculations involve techniques like diagonalizing the Hessian matrix to confirm the nature of stationary points on the energy surface (minima for stable species, first-order saddle points for transition states). researchgate.net Such analyses reveal the energy barriers for different pathways, explaining why certain products are favored over others. researchgate.net Similar computational strategies can be applied to understand the thermal decomposition or isomerization of (1-methylcyclopentyl)benzene, which may proceed through carbene intermediates. researchgate.net

The 1-methylcyclopentyl cation is a key intermediate in several reactions involving (1-methylcyclopentyl)benzene and its precursors. researchgate.netacs.org Its stability and reactivity have been subjects of both experimental and theoretical investigation. This tertiary carbocation can be generated in superacid solutions from precursors like 1-methylcyclopentanol (B105226) or by protonating methylenecyclopentane (B75326). researchgate.net

Computational studies are crucial for quantifying the stability of this carbocation relative to other isomers or related cations. For example, theoretical calculations can compare the energy of the tertiary 1-methylcyclopentyl cation with the secondary cyclohexyl cation, which it can rearrange from. scispace.com The stability of carbocations is often explained by effects like hyperconjugation. researchgate.net However, some studies suggest that in certain environments, the methyl group of the 1-methylcyclopentyl cation may not participate in hyperconjugation as effectively as previously thought. mdpi.com

Recent research has also shown that alkyl carbocations like the 1-methylcyclopentyl cation can be unstable in common organic solvents, spontaneously transitioning into more stable unsaturated (vinyl-type) carbocations. mdpi.com Computational models help predict the thermodynamics and kinetics of these transformations. The reactivity of the 1-methylcyclopentyl cation, for instance in electrophilic attacks on aromatic rings, can also be predicted. msu.edumasterorganicchemistry.com The stability of the carbocation intermediate formed during such reactions is a key determinant of the reaction rate and product distribution. msu.edu

Table 2: Computationally Investigated Aspects of the 1-Methylcyclopentyl Cation

| Area of Investigation | Computational Approach | Key Findings and Predictions |

| Formation & Structure | Ab initio / MINDO/3 | Protonation of 1-methylcyclopentene (B36725) or methylenecyclopentane leads to the 1-methylcyclopentyl cation. researchgate.net |

| Relative Stability | Quantum Chemical Calculations | The tertiary 1-methylcyclopentyl cation is more stable than secondary carbocation precursors like the cyclohexyl cation. researchgate.netscispace.com |

| Rearrangements | DFT / Ab initio | Can undergo rearrangement to other carbocations; computational models elucidate the transition states and energy barriers for these pathways. researchgate.net |

| Solvent Effects | DFT / Spectroscopy | In organochlorine solvents, it can be unstable and decompose to form more stable unsaturated vinyl-type carbocations. mdpi.com |

| Reactivity | DFT (Fukui Indices) | Models can predict the most likely sites of reaction, such as electrophilic attack on an aromatic ring to form (1-methylcyclopentyl)benzene. |

Applications and Research Trajectories in Organic Chemistry

Precursor in Complex Organic Molecule Synthesis

The unique structure of (1-methylcyclopentyl)benzene, which features a quaternary carbon, makes it a valuable starting point for creating intricate organic compounds.

(1-Methylcyclopentyl)benzene serves as a versatile precursor for a wide array of functionalized alkylbenzenes due to the reactivity of both its aromatic ring and cyclopentyl group. A primary method for its synthesis is the Friedel-Crafts alkylation, where benzene (B151609) reacts with an electrophile like a 1-methylcyclopentyl carbocation. libretexts.orglibretexts.org This carbocation can be generated from precursors such as 1-methylcyclopentanol (B105226) or 1-methylcyclopentene (B36725) in the presence of an acid catalyst. lookchem.com

Once formed, (1-methylcyclopentyl)benzene can undergo further functionalization. For instance, it can be a substrate in subsequent Friedel-Crafts reactions to introduce additional groups. An example is its reaction with 1,3-dimethoxybenzene, catalyzed by dirhenium heptaoxide (Re₂O₇), to produce 2,4-dimethoxy-1-(1-methylcyclopentyl)benzene with high yield. acs.org

Furthermore, derivatives of (1-methylcyclopentyl)benzene are used in the synthesis of other complex structures. For example, [(1-Methylcyclopentyl)ethynyl]benzene has been synthesized as part of research into visible-light-mediated deoxyalkynylation of tertiary alcohols. The compound can also be found as a structural component in more complex molecules, such as 1-methoxy-2-methyl-4-(1-methylcyclopentyl)benzene and N1-(1-methylcyclopentyl)benzene-1,2-diamine, which are intermediates in various synthetic pathways. escholarship.orgbldpharm.com

High-temperature catalytic hydrogenolysis and alkylation studies have also utilized this compound. In reactions involving phenol (B47542) and methanol (B129727) over a Moo₃-NiO-Al₂O₃ catalyst, cyclohexyl cations can form and rearrange to methylcyclopentyl cations, which then act as alkylating agents. cdnsciencepub.com

While (1-methylcyclopentyl)benzene itself is achiral, its derivatives are instrumental in stereoselective synthesis. The rigid and bulky nature of the methylcyclopentyl group can direct the stereochemical outcome of reactions, a principle often exploited in the synthesis of chiral molecules. rsc.org

Research has focused on synthesizing specific stereoisomers of molecules containing the methylcyclopentyl group. For instance, novel synthetic routes have been developed for 3-substituted cyclopentyl-containing amino acid analogs, where the stereochemistry is crucial for biological activity. google.com The synthesis of compounds like [(1R,2R)-2-benzyl-1-methylcyclopentyl]benzene highlights the focus on controlling stereochemistry in molecules containing this moiety. nih.gov These stereoselective approaches are critical in medicinal chemistry and the development of pharmaceuticals. google.comgoogle.com

Building Block for Functionalized Alkylbenzenes

Role in Catalysis Research and Catalyst Development

(1-Methylcyclopentyl)benzene is a valuable probe molecule and substrate in the study of catalytic processes, helping to elucidate reaction mechanisms and develop more efficient catalysts. lookchem.com

The compound is frequently used as a model substrate in various catalytic reactions, including dehydrogenation, hydrogenolysis, and isomerization. lookchem.comcdnsciencepub.com In catalytic dehydrogenation, catalysts are used to remove hydrogen, which is a key industrial process. d-nb.inforsc.org Studies on the oxidative dehydrogenation of methylcyclopentane (B18539) over modified zeolite catalysts can lead to products like benzene, demonstrating the complex reaction pathways that can be controlled.

In one-pot lignin (B12514952) conversion processes, (1-methylcyclopentyl)benzene has been detected as an intermediate, forming from the isomerization of phenylcyclohexene, which can then be cracked into benzene and methylcyclopentane. stfc.ac.uk This highlights its role in understanding the reaction networks in biomass conversion.

The table below summarizes the product distribution from the hydrogenation of phenol at 2.8 MPa pressure with a MoO₃-NiO-Al₂O₃ catalyst at 450°C, a reaction where methylcyclopentyl intermediates play a role. cdnsciencepub.com

| Product | Yield |

| Benzene | 60% |

| Cyclohexane (B81311) | 16% |

| Methylcyclopentane | 7% |

| Data from high-temperature catalytic hydrogenation of phenol. |

(1-Methylcyclopentyl)benzene and related molecules are used to investigate the mechanisms of zeolite-catalyzed reactions. lookchem.com Zeolites are porous aluminosilicate (B74896) minerals widely used as catalysts in the chemical industry. rsc.orgresearchgate.net The size and shape of (1-methylcyclopentyl)benzene make it a suitable probe to study the active sites and pore structures of these materials.

For example, studies on the alkylation of benzene with propylene (B89431) over different zeolites like H-BEA, H-ZSM-5, and H-MOR help to understand how the catalyst's structure influences reactivity and reaction pathways. rsc.orgvub.ac.be Research on the methylation of benzene with methanol over H-ZSM-5 and H-beta zeolites has shown that the catalyst topology significantly affects the reaction rate. core.ac.uk The interactions between the hydrocarbon guest molecules and the zeolite framework are crucial for the catalytic activity and selectivity. rsc.org

Substrate in Catalytic Transformations

Advanced Materials Science Applications

The applications of (1-methylcyclopentyl)benzene extend into materials science, where its derivatives are used in the synthesis of specialized polymers and other advanced materials. lookchem.com For instance, 1-methylcyclopentyl methacrylate (B99206), a derivative, is used as a monomer in photolithography to create patterned coatings and in the synthesis of polymers for applications like LEDs and solar photovoltaics. The bulky methylcyclopentyl group can impart desirable properties such as thermal stability and specific mechanical characteristics to polymers.

Monomers for Polymer Design and Synthesis (e.g., Methacrylate Derivatives)

(1-Methylcyclopentyl)benzene serves as a precursor for the synthesis of various monomers, with (1-Methylcyclopentyl) methacrylate being a prominent example. This methacrylate derivative is a key component in the development of advanced polymers. The synthesis of (1-Methylcyclopentyl) methacrylate typically involves the esterification of methacrylic acid with 1-methylcyclopentanol. An alternative laboratory-scale synthesis reacts methacryloyl chloride with 1-methylcyclopentanol in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com

The polymerization of (1-Methylcyclopentyl) methacrylate allows for the creation of polymers with controlled steric hindrance due to the bulky methylcyclopentyl group. This structural feature influences the physical properties of the resulting polymer, such as its glass transition temperature (Tg) and solubility. For instance, copolymers can be designed to achieve a balance between thermal stability and solubility by incorporating other monomers like glycidyl (B131873) methacrylate.

The table below provides a comparison of (1-Methylcyclopentyl) methacrylate with other common methacrylate monomers, highlighting the influence of the ester group on their properties.

| Monomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| (1-Methylcyclopentyl) methacrylate | 178889-45-7 | C₁₀H₁₆O₂ | 168.23 | Methyl-substituted cyclopentyl group |

| Methyl Methacrylate (MMA) | 80-62-6 | C₅H₈O₂ | 100.12 | Linear methyl ester |

| 1-Isopropylcyclohexyl Methacrylate | 811440-77-4 | C₁₃H₂₂O₂ | 210.31 | Cyclohexane ring with isopropyl group |

| 1-Naphthylmethyl Methacrylate | 28171-92-8 | C₁₅H₁₄O₂ | 226.27 | Naphthyl aromatic group |

This table presents a comparative overview of different methacrylate monomers.

Research into the polymerization of methacrylate derivatives containing cyclic aliphatic groups, such as the 1-methylcyclopentyl group, is driven by the need for materials with enhanced thermal and mechanical properties for applications in microelectronics and other advanced technologies.

Applications in Photoresist Chemistry

Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in photolithography for the manufacturing of microelectronics. wikipedia.org (1-Methylcyclopentyl) methacrylate is utilized as a monomer in the formulation of photoresists. chemicalbook.comgmchemic.com These materials are essential for lithographic techniques such as deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography. chemicalbook.comresearchgate.net

In photoresist formulations, polymers containing acid-labile groups are often employed. Upon exposure to light, a photoacid generator (PAG) releases an acid, which then catalyzes a chemical reaction in the exposed areas of the photoresist, altering its solubility in a developer solution. researchgate.net The 1-methylcyclopentyl group in poly((1-Methylcyclopentyl) methacrylate) can function as an acid-leaving group. google.com

Research has explored the use of copolymers incorporating (1-Methylcyclopentyl) methacrylate for advanced lithography. For example, copolymers of hydroxystyrene (B8347415) and (1-Methylcyclopentyl) methacrylate have been investigated for their potential in EUV lithography. researchgate.net The properties of the photoresist, such as its sensitivity and resolution, are influenced by the chemical structure of the polymer, including the type of acid-labile group. researchgate.net The bulky, cyclic structure of the 1-methylcyclopentyl group can impact the dissolution characteristics of the polymer in the developer, which is a critical factor in achieving fine patterns. google.com

The table below outlines the components of a typical chemically amplified photoresist system that could incorporate a monomer like (1-Methylcyclopentyl) methacrylate.

| Component | Function | Example Material(s) |

| Polymer Resin | Forms the film and contains the imaging chemistry | Poly(hydroxystyrene-ran-(1-methylcyclopentyl) methacrylate) researchgate.net |

| Photoacid Generator (PAG) | Generates acid upon exposure to light | (4-methylphenyl)diphenylsulfonium nonaflate researchgate.net |

| Solvent | Dissolves the components for coating | Propylene glycol monomethyl ether google.com |

| Quencher (Base) | Controls acid diffusion and improves resolution | Trioctylamine researchgate.net |

This table details the typical components of a chemically amplified photoresist formulation.

The ongoing development in semiconductor manufacturing continues to drive research into new photoresist materials with improved performance, and monomers derived from (1-Methylcyclopentyl)benzene are part of this research landscape. researchgate.netgoogle.com

Q & A

Q. What are the recommended methods for synthesizing (1-Methylcyclopentyl)benzene in laboratory settings?

Answer: (1-Methylcyclopentyl)benzene can be synthesized via catalytic hydrogenation of biphenyl derivatives using Ru/NbOPO₄ catalysts. This process involves partial hydrogenation to intermediates like phenylcyclohexene, followed by isomerization and cracking to yield the target compound. Key steps include:

- Monitoring reaction progress using gas chromatography-mass spectrometry (GC-MS) to detect intermediates such as (1-methylcyclopentyl)-cyclohexane .

- Optimizing reaction temperature (e.g., 150–200°C) and hydrogen pressure (5–10 bar) to minimize byproducts like methylcyclopentane .

- Validating purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the methylcyclopentyl moiety (δ 1.2–1.8 ppm in ¹H NMR) .

Q. How can researchers characterize the structural properties of (1-Methylcyclopentyl)benzene using spectroscopic techniques?

Answer:

- ¹³C NMR : Assign peaks for the cyclopentyl ring (δ 20–35 ppm) and aromatic protons (δ 120–140 ppm) to confirm substitution patterns .

- Infrared (IR) Spectroscopy : Identify C-H stretching vibrations (2850–2960 cm⁻¹) for the methylcyclopentyl group and aromatic C=C bonds (1450–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to distinguish molecular ion peaks (m/z 216.188 for C₁₆H₂₄) from fragmentation patterns .

Q. What are the key stability considerations when handling (1-Methylcyclopentyl)benzene under experimental conditions?

Answer:

- Storage : Store in amber glass vials at 2–8°C to prevent photodegradation. Avoid plastic containers due to potential leaching .

- Thermal Stability : Decomposition occurs above 200°C, releasing benzene derivatives. Use inert atmospheres (N₂/Ar) during high-temperature reactions .

- Waste Management : Segregate halogenated solvents (if used) and dispose via certified hazardous waste protocols to avoid environmental contamination .

Advanced Research Questions

Q. How can contradictory data arising from different analytical methods (e.g., NMR vs. QSPR models) in determining stereochemistry be resolved?

Answer:

- Cross-Validation : Compare experimental NMR data with Quantum Chemistry-Structure Property Relationship (QSPR) predictions, focusing on dipole moments and steric parameters .

- Isotopic Labeling : Use deuterated analogs to track stereochemical outcomes in hydrogenation reactions .

- X-ray Crystallography : Resolve ambiguities in spatial orientation by growing single crystals and analyzing bond angles .

Q. What mechanisms explain the isomerization pathways of (1-Methylcyclopentyl)benzene during catalytic hydrogenation?

Answer: Isomerization occurs via three pathways (Figure 1):

Direct Cracking : Biphenyl derivatives crack into benzene and methylcyclopentane (dominant pathway) .

Intermediate Isomerization : Phenylcyclohexene rearranges to (1-methylcyclopentyl)-benzene before cracking .

Hydrogenation-Driven Isomerization : Further hydrogenation of intermediates stabilizes unreactive byproducts (e.g., cyclohexane derivatives) .

Q. What computational approaches effectively predict the physicochemical properties of (1-Methylcyclopentyl)benzene?

Answer:

- Quantum Chemistry Models : Calculate thermodynamic properties (e.g., Gibbs free energy of formation) using DFT/B3LYP methods .

- Statistical Thermodynamics : Predict boiling points (157.8°C) and density (0.83 g/cm³) with <5% error compared to empirical data .

- Neural Network Algorithms : Train models on datasets of cyclic hydrocarbons to optimize logP (5.03) and solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.